4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Description
Chemical Structure and Properties 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride (CAS: 871726-74-8) is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core with a tetrahydro backbone. Its molecular formula is C₆H₁₁Cl₂N₃, with a molecular weight of 196.0776 g/mol . The compound is typically supplied as a solid with a purity of 95% and is hygroscopic, requiring long-term storage under controlled conditions . Its InChI key (GZOZTKOTDSKTMV-UHFFFAOYSA-N) and SMILES notation (C1CNCC2=C1C=NN2.Cl.Cl) confirm the dihydrochloride salt form, which enhances solubility in polar solvents compared to the free base .
Applications
This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules. For example, it is structurally related to the anticoagulant drug apixaban, which contains a tetrahydro-pyrazolo-pyridine moiety . Its role in drug development underscores its importance in medicinal chemistry.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-7-4-6-5(1)3-8-9-6;;/h3,7H,1-2,4H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZTKOTDSKTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672164 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871726-74-8 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines to form pyrazole derivatives, which are then further cyclized to form the desired pyrazolopyridine structure . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield pyrazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : In a study published in the Journal of Medicinal Chemistry, a derivative demonstrated potent inhibitory effects on human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Mechanism : It is believed to exert neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress.
- Research Findings : Studies indicate that it may help in conditions like Parkinson's disease by protecting dopaminergic neurons from degeneration .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- Effectiveness : It has shown effectiveness against various bacterial strains and fungi.
- Application : This property could be harnessed in developing new antimicrobial agents to combat resistant strains .
Drug Development
The unique structure of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride makes it an attractive candidate for drug development:
- Lead Compound : Its derivatives are being explored as lead compounds in the development of new pharmaceuticals targeting cancer and neurodegenerative diseases.
Formulation in Pharmaceuticals
The compound is also being studied for its formulation in combination therapies:
- Synergistic Effects : Research suggests that combining it with existing drugs may enhance therapeutic efficacy and reduce side effects .
Data Table of Research Findings
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride with structurally analogous compounds, highlighting differences in substituents, physicochemical properties, and applications.
Key Findings from Comparative Analysis:
Impact of Substituents :
- The methyl-substituted analog (1228878-69-0) exhibits higher lipophilicity, making it more suitable for blood-brain barrier penetration in CNS drug development .
- The phenyl-substituted analog (396133-34-9) shows reduced solubility but increased steric bulk, which can enhance target binding specificity in kinase inhibitors .
Salt Forms and Solubility: The dihydrochloride form (871726-74-8) offers superior aqueous solubility compared to the free base or mono-hydrochloride derivatives (e.g., 1187830-90-5, MW: 159.62) .
Ring Fusion Position :
- Compounds with pyrazole fused at [4,3-c] (e.g., SS-2804) versus [3,4-c] exhibit distinct electronic profiles, affecting their interaction with biological targets such as viral proteases .
Toxicity and Handling :
- The dihydrochloride form (871726-74-8) carries hazard statements H302/H315/H319/H335 (harmful if swallowed, skin/eye irritation, respiratory irritation) , whereas methylated analogs may have modified toxicity profiles due to altered metabolism.
Cost and Availability :
- The target compound (871726-74-8) is priced at 571.00 €/1g , while methylated derivatives are ~14% more expensive due to additional synthetic steps .
Biological Activity
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 196.08 g/mol. The compound features a pyrazolo ring structure that is significant for its biological interactions.
1. Anti-inflammatory Effects
Research has indicated that derivatives of pyrazolo compounds exhibit anti-inflammatory properties. In a study assessing the inhibition of cyclooxygenase (COX) enzymes, several pyrazolo derivatives were shown to suppress COX-2 activity effectively. The IC50 values for these compounds ranged from to , comparable to celecoxib, a known COX-2 inhibitor .
2. Phosphodiesterase Inhibition
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives have been identified as potent inhibitors of human eosinophil phosphodiesterase (PDE). One study reported that certain analogs exhibited IC50 values between and , demonstrating significant efficacy in reducing eosinophilic responses in animal models .
3. Anticancer Properties
The pyrazolo[3,4-c]pyridine framework has been explored for its anticancer potential. Compounds derived from this structure have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, one derivative demonstrated an IC50 of against CDK2 and against CDK9 . These findings suggest that such compounds could be developed as therapeutic agents for cancer treatment.
Case Studies
Several studies highlight the biological activities of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine:
- Study on Eosinophil PDE Inhibition : A high-throughput screening identified a novel PDE4 inhibitor among pyrazolo derivatives that significantly reduced eosinophil activation in guinea pigs subjected to aerosolized antigen challenges .
- Anti-inflammatory Activity : In vivo experiments demonstrated that certain pyrazolo derivatives effectively reduced inflammation in carrageenan-induced paw edema models in rats .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, and how can reaction conditions be optimized?
- Methodology: The compound is synthesized via cyclization reactions using substituted pyridine precursors. Key steps include acid-catalyzed ring closure and subsequent dihydrochloride salt formation. Optimization involves controlling temperature (0–5°C during acid addition) and stoichiometric ratios of reagents, as demonstrated in analogous syntheses of pyrazolopyridine derivatives . Purity is enhanced via recrystallization in ethanol/water mixtures.
Q. How should researchers characterize the structural integrity of this compound, particularly its dihydrochloride salt form?
- Methodology: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the pyrazolopyridine core and hydrogenation state.
- X-ray crystallography (if single crystals are obtainable) to resolve the chloride ion coordination and ring puckering .
- Elemental analysis (C, H, N, Cl) to validate stoichiometry (e.g., C₆H₁₀Cl₂N₃ requires Cl ≈ 22.2% ).
Q. What are the stability considerations for this compound under various storage conditions?
- Methodology: Stability studies indicate:
- Temperature: Store at –20°C under inert gas (argon) to prevent oxidation of the tetrahydro ring .
- pH Sensitivity: Avoid aqueous solutions with pH > 7, as deprotonation of the pyrazole nitrogen may occur, leading to decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolopyridine derivatives, including this compound?
- Methodology:
- Dose-response profiling: Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target interactions .
- Structural analogs: Synthesize and test derivatives with modifications to the pyrazole or pyridine rings to identify pharmacophore requirements .
- Crystallographic analysis: Use SHELX software to model ligand-receptor interactions and validate binding modes.
Q. What computational strategies are effective for predicting the hydrogen-bonding network and solvation effects of this compound?
- Methodology:
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces and predict hydrogen-bond donor/acceptor sites .
- Molecular dynamics (MD): Simulate solvation in explicit water to assess chloride ion dissociation kinetics and hydration stability .
Q. How can the puckering dynamics of the tetrahydro-pyridine ring influence pharmacological activity?
- Methodology:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
